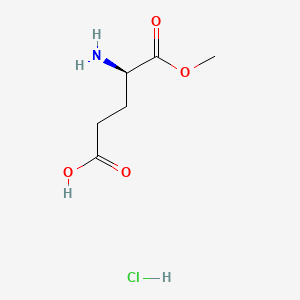

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4R)-4-amino-5-methoxy-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMRXPZMEBBMNW-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Abstract

This compound is a crucial chiral building block in modern drug discovery and development. Its stereospecific structure, featuring both amine and carboxylic acid functionalities, makes it a valuable precursor for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural outlines to dissect the strategic rationale behind pathway selection, the mechanistic underpinnings of key transformations, and the practical considerations for achieving high yield and enantiopurity. The discussion covers three core strategies: leveraging the chiral pool, employing asymmetric catalysis, and applying classical chiral resolution.

Strategic Overview: A Retrosynthetic Approach

The primary challenge in synthesizing the target molecule is the precise installation of the chiral center at the C4 position. A retrosynthetic analysis reveals several logical disconnections that lead to distinct and viable synthetic strategies. The choice of strategy often depends on factors such as scale, cost of starting materials, available equipment, and desired enantiomeric purity.

Caption: Retrosynthetic overview of the main strategies for synthesizing the target compound.

-

Chiral Pool Synthesis: This is arguably the most direct approach, utilizing readily available and inexpensive enantiopure starting materials from nature. (R)-Glutamic acid is the logical precursor, where the challenge lies in the regioselective modification of its two carboxyl groups.

-

Asymmetric Catalysis: This strategy builds the chiral center from an achiral or prochiral precursor using a chiral catalyst. Asymmetric hydrogenation is a powerful and well-established method for this type of transformation, often providing high enantiomeric excess (ee).[1]

-

Chiral Resolution: This classical method involves the synthesis of a racemic mixture of the target or a key intermediate, followed by the separation of the enantiomers. This can be achieved through enzymatic processes or by forming diastereomeric salts with a chiral resolving agent.[1]

Pathway I: Chiral Pool Synthesis from (R)-Glutamic Acid

This pathway is favored for its atom economy and reliance on a cost-effective, naturally occurring chiral starting material. The core of this strategy is the regioselective esterification of the γ-carboxylic acid of (R)-glutamic acid while leaving the α-carboxylic acid free or temporarily protected.

Causality and Experimental Choices

The primary obstacle is differentiating the two carboxylic acid groups of glutamic acid. Direct esterification under standard Fischer conditions (methanol and acid catalyst) typically yields a mixture of α-ester, γ-ester, and diester, complicating purification. A more controlled approach involves the formation of a cyclic intermediate, pyroglutamic acid, which masks the α-amino and α-carboxyl functionalities.

(R)-Pyroglutamic acid is easily derived from (R)-glutamic acid via thermal cyclization.[2][3] The remaining free carboxylic acid can then be esterified. Subsequent ring-opening of the lactam under acidic conditions in methanol will yield the desired product.

Experimental Protocol

Step 1: Synthesis of (R)-Pyroglutamic Acid

-

To a round-bottom flask, add (R)-Glutamic acid (1 equiv.) and water (approx. 2 mL per gram of glutamic acid).

-

Heat the mixture to 135-140°C with stirring, allowing the water to distill off.

-

Continue heating the resulting melt for 2-3 hours until the evolution of water ceases.

-

Cool the reaction mixture to approximately 100°C and add hot ethanol to dissolve the product.

-

Allow the solution to cool to room temperature and then chill in an ice bath to induce crystallization.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield (R)-Pyroglutamic acid.

Step 2: Methyl Esterification of (R)-Pyroglutamic Acid

-

Suspend (R)-Pyroglutamic acid (1 equiv.) in methanol (approx. 10 mL per gram).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude Methyl (R)-pyroglutamate.

Step 3: Acidic Methanolysis to this compound

-

Dissolve the crude Methyl (R)-pyroglutamate (1 equiv.) in methanol (10-15 mL per gram).

-

Saturate the solution with dry HCl gas at 0°C, or add concentrated HCl (4-5 equiv.).

-

Heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the solution and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from an ethanol/ether mixture to afford the final product as a white crystalline solid.

Workflow Diagram

Caption: Workflow for the asymmetric hydrogenation approach.

Pathway III: Synthesis and Enzymatic Chiral Resolution

This pathway is a powerful alternative when a direct stereoselective synthesis is challenging or when both enantiomers are of interest. It relies on the synthesis of a racemic mixture followed by the selective transformation of one enantiomer by an enzyme, allowing for easy separation.

Causality and Experimental Choices

The principle of kinetic resolution is that one enantiomer in a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent. Lipases are particularly effective for this purpose, as they can selectively hydrolyze esters with high enantioprecision. In this case, a racemic version of the methyl ester, (R/S)-4-Amino-5-methoxy-5-oxopentanoic acid, is prepared. The enzyme Pseudomonas fluorescens lipase is then used to selectively hydrolyze the (S)-ester to its corresponding carboxylic acid. [1]The desired (R)-ester remains unreacted. The difference in polarity and acidity between the resulting (R)-ester and the (S)-acid allows for straightforward separation via extraction.

Experimental Protocol

Step 1: Synthesis of Racemic Methyl 4-aminoglutaconate

-

Prepare the racemic version of the γ-methyl ester of glutamic acid starting from DL-glutamic acid, following a similar procedure to Pathway I (Steps 2 and 3), but without the need for chiral starting material. [4] Step 2: Enzymatic Kinetic Resolution

-

Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

-

Dissolve the racemic amino ester hydrochloride (1 equiv.) in the buffer solution.

-

Add Pseudomonas fluorescens lipase (commercially available). The amount of enzyme will depend on its activity and should be optimized.

-

Stir the mixture at a controlled temperature (e.g., 30-35°C).

-

Monitor the reaction progress carefully (e.g., by HPLC or by measuring pH change) and stop the reaction when approximately 50% conversion is reached. This is critical to maximize both the yield and the enantiomeric excess of the remaining ester.

-

Once 50% conversion is achieved, acidify the mixture with HCl to pH ~2 to stop the enzymatic reaction.

Step 3: Separation and Product Isolation

-

Extract the acidified aqueous solution with an organic solvent like ethyl acetate. The unreacted (R)-ester will move into the organic phase, while the protonated (S)-acid will remain in the aqueous phase.

-

Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-ester.

-

To obtain the final hydrochloride salt, dissolve the (R)-ester in a minimal amount of a suitable solvent and treat with a solution of HCl in ether or isopropanol.

-

Filter the resulting precipitate and dry to yield the final product, typically with high enantiomeric excess (>95% ee). [1]

Workflow Diagram

Sources

Unveiling the Bio-Functional Profile of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride: A Technical Guide for Preclinical Research

Abstract

This technical guide provides an in-depth exploration of the hypothesized biological activity of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride, a derivative of the amino acid glutamate. Drawing upon established knowledge of structurally analogous compounds, this document outlines its presumed mechanism of action as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. We present detailed, field-proven methodologies for the empirical validation of this activity, including radioligand binding assays and whole-cell patch-clamp electrophysiology. This guide is intended for researchers, scientists, and drug development professionals engaged in the investigation of novel neuromodulatory agents.

Introduction: Structural Rationale and Hypothesized Biological Activity

This compound is a chiral amino acid derivative. While direct empirical data on its biological activity is not extensively published, its structural architecture provides a strong basis for hypothesizing its primary pharmacological target. The molecule is a methylated ester of (R)-α-aminoadipic acid. (R)-α-aminoadipate is a well-documented competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system.[1] The (R)-enantiomer of α-aminoadipate has been shown to selectively block neuronal responses to NMDA without affecting responses to other excitatory amino acid receptor agonists like kainate or quisqualate.[1]

The core hypothesis, therefore, is that this compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[1] The addition of the methyl ester is not expected to abolish this activity but may influence its potency, bioavailability, and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 187458-77-1 | [2] |

| Molecular Formula | C₆H₁₁NO₄·HCl | [2] |

| Molecular Weight | 197.62 g/mol | [2] |

| IUPAC Name | (4R)-4-amino-5-methoxy-5-oxopentanoic acid;hydrochloride | PubChem |

The NMDA Receptor: A Primer on the Hypothesized Target

The NMDA receptor is a heterotetrameric ligand-gated ion channel critical for synaptic plasticity, learning, and memory.[3] Its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[1][3] The channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of cations, most notably Ca²⁺.[3]

Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and depression.[4][5] Consequently, molecules that modulate NMDA receptor function are of significant therapeutic interest.[4]

Proposed Mechanism of Action: Competitive Antagonism

Based on its structural similarity to (R)-α-aminoadipate, this compound is predicted to act as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] This means it likely competes with the endogenous agonist, glutamate, for binding to the receptor without activating it. This action would reduce the frequency of channel opening in the presence of glutamate, thereby decreasing the overall excitatory signaling mediated by the NMDA receptor.

Experimental Protocols for Biological Activity Assessment

To empirically validate and characterize the hypothesized biological activity of this compound, the following experimental workflows are recommended.

Radioligand Binding Assay for Receptor Affinity

This assay quantifies the affinity of the test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist. A suitable radioligand for the glutamate binding site is [³H]CGP 39653.[6][7]

Step-by-Step Protocol:

-

Cell Preparation: Use primary neuronal cultures or acute brain slices containing neurons that express NMDA receptors. [8][9]2. Recording Setup: Establish a whole-cell patch-clamp recording from a selected neuron. Use an intracellular solution formulated to isolate NMDA receptor currents and an extracellular solution containing NMDA and glycine to activate the receptors. The extracellular solution should be Mg²⁺-free to prevent channel block at negative potentials. [2][9]3. Baseline Recording: Record the baseline NMDA-evoked currents by applying a voltage ramp or step to the cell. [2]4. Compound Application: Perfuse the recording chamber with the extracellular solution containing a known concentration of this compound.

-

Post-Application Recording: After the compound has equilibrated, record the NMDA-evoked currents again.

-

Data Analysis: Compare the amplitude of the NMDA-evoked currents before and after the application of the test compound. A reduction in current amplitude indicates antagonistic activity. A dose-response curve can be generated by applying a range of compound concentrations to determine the IC₅₀ for the functional inhibition.

Potential Therapeutic Applications

Given its hypothesized role as an NMDA receptor antagonist, this compound could have therapeutic potential in conditions characterized by excessive NMDA receptor activation and excitotoxicity. [5]These include:

-

Neurodegenerative Diseases: Conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease involve excitotoxic neuronal death, which could potentially be mitigated by NMDA receptor antagonists. [5]* Epilepsy: By reducing excessive excitatory neurotransmission, NMDA receptor antagonists may have anticonvulsant properties. * Ischemic Stroke: Blocking NMDA receptors could reduce the extent of neuronal damage following a stroke. [4]* Depression: There is growing evidence for the use of NMDA receptor antagonists, such as ketamine, in the treatment of major depressive disorder. [4] Further preclinical and clinical studies would be necessary to validate these potential applications.

Conclusion

This compound is a promising compound for investigation as a modulator of glutamatergic neurotransmission. Based on its structural relationship to the known NMDA receptor antagonist (R)-α-aminoadipate, it is strongly hypothesized to act as a competitive antagonist at the NMDA receptor. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of its biological activity and the quantification of its potency. Such studies are a critical step in the potential development of this molecule as a novel therapeutic agent for a range of neurological disorders.

References

-

[No Author]. (n.d.). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. SpringerLink. Retrieved from [Link]

-

Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Pharmacology of NMDA Receptors. NCBI. Retrieved from [Link]

-

[No Author]. (2019). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PubMed Central. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

-

[No Author]. (2017). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PubMed Central. Retrieved from [Link]

-

[No Author]. (n.d.). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. PubMed. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]

-

[No Author]. (n.d.). NMDA receptor antagonist. Wikipedia. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P89373]. ChemUniverse. Retrieved from [Link]

-

[No Author]. (2020). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. PubMed Central. Retrieved from [Link]

-

[No Author]. (n.d.). Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). Hi, I am struggling With NMDA receptor Electrophysiology studies....? ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). NMDA receptor. Wikipedia. Retrieved from [Link]

-

[No Author]. (n.d.). Effects of D,L-alpha-aminoadipate on postsynaptic amino acid responses in cultured mouse spinal cord neurons. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). Effects of alpha-aminoadipate isomers on the morphology of the isolated chick embryo retina. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). Synthesis and antifungal properties of compounds which target the alpha-aminoadipate pathway. PubMed. Retrieved from [Link]

-

[No Author]. (2015). Prolonged Exposure to NMDAR Antagonist Induces Cell-type Specific Changes of Glutamatergic Receptors in Rat Prefrontal Cortex. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-methoxy-5-oxopentanoic acid. PubChem. Retrieved from [Link]

-

Olney, J. W., de Gubareff, T., & Labruyere, J. (1979). alpha-Aminoadipate blocks the neurotoxic action of N-methyl aspartate. PubMed. Retrieved from [Link]

-

[No Author]. (2018). Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. ResearchGate. Retrieved from [Link]

-

Ali, A., & Kumar, A. (2022). Physiology, NMDA Receptor. StatPearls - NCBI Bookshelf. Retrieved from [Link]

Sources

- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 7. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride structural analogs

An In-depth Technical Guide to the Structural Analogs of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Abstract

This compound, a chiral derivative of D-glutamic acid, serves as a pivotal building block in medicinal chemistry and drug development.[1] Its structural analogs represent a rich chemical space for exploring novel therapeutic agents, particularly those targeting the central nervous system and metabolic pathways. This technical guide provides a comprehensive overview of these analogs, delving into their classification, synthetic strategies, and biological activities. We will explore the rationale behind specific experimental designs, present detailed protocols for key synthetic transformations, and summarize comparative data to offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Glutamic Acid Analogs

Glutamic acid is the principal excitatory neurotransmitter in the vertebrate central nervous system, playing a crucial role in neural signaling, memory, and learning.[2][3] Its dysregulation is implicated in numerous neurological disorders, making its receptors and metabolic pathways prime targets for therapeutic intervention. This compound, also known as D-glutamic acid 5-methyl ester hydrochloride, is a non-natural amino acid derivative that provides a unique scaffold for chemical modification.[1]

The exploration of its structural analogs is driven by the need to develop compounds with enhanced specificity, improved pharmacokinetic profiles, and novel mechanisms of action. These analogs, often designed as peptidomimetics or bioisosteric replacements, allow for the fine-tuning of interactions with biological targets such as glutamate receptors, transporters, and enzymes.[2][4] This guide will systematically dissect the landscape of these analogs, providing a foundational resource for their synthesis and application.

The Core Compound: this compound

A thorough understanding of the parent compound is essential before exploring its derivatives. Its key features dictate its reactivity and potential as a synthetic precursor.

-

Chirality: The (R)-configuration at the C4 position is a defining characteristic, offering a stereochemical handle to evade metabolic degradation by enzymes that typically recognize L-amino acids.[1]

-

Functional Groups: The molecule possesses a primary amine, a carboxylic acid, and a methyl ester. The hydrochloride salt form is commonly used to improve aqueous solubility and stability for laboratory applications.[1]

Table 1: Physicochemical Properties of the Core Compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | H-D-Glu-OMe·HCl, D-Glutamic acid 5-methyl ester hydrochloride | [1] |

| CAS Number | 187458-77-1 | [1][5] |

| Molecular Formula | C₆H₁₂ClNO₄ | [1] |

| Molecular Weight | 197.62 g/mol | [1][5] |

| Appearance | White to off-white powder | [6] |

| Purity | ≥95% | [5] |

A Systematic Classification of Structural Analogs

The structural diversity of analogs can be organized by the site of modification on the parent scaffold. This classification provides a logical framework for understanding structure-activity relationships (SAR).

Modification of the Ester Group

The ester moiety is a common site for modification to alter steric bulk, lipophilicity, and susceptibility to hydrolysis.

-

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid: The replacement of the methoxy group with an ethoxy group can enhance metabolic stability.[1]

-

(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid: The bulky tert-butyl ester provides significant steric hindrance, which can be useful for protecting the carboxylic acid or modulating receptor binding.[7]

Modification of the Amino Group

The amino group is crucial for biological activity and serves as a key point for derivatization.

-

(R)-4-((Tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid (Boc-D-Glu-OMe): The Boc-protected amine is a common intermediate in peptide synthesis, allowing for controlled coupling reactions.[8][9]

Modification of the Carbon Skeleton

Altering the carbon backbone can introduce conformational constraints or additional functional groups, profoundly impacting biological activity.

-

(2S,4R)-4-Methylglutamic acid: The addition of a methyl group creates a potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors.[2][10]

-

4-Methylene-L-glutamic acid: This analog, featuring a double bond, serves as a valuable synthon and has been explored for its biological properties.[11][12]

Positional Isomers

Relocating the amino group changes the molecule's overall geometry and charge distribution, leading to different biological profiles.

-

2-Amino-5-methoxy-5-oxopentanoic Acid Hydrochloride: Shifting the amino group to the C2 position (alpha position) alters its reactivity in peptide coupling and its interaction with biological targets.[1][13]

Synthetic Strategies: Pathways to Novel Analogs

The synthesis of (R)-4-Amino-5-methoxy-5-oxopentanoic acid and its analogs can be achieved through various methodologies, each with its own advantages regarding stereocontrol and scalability.

Asymmetric Catalytic Hydrogenation Workflow

Asymmetric hydrogenation is a powerful method for establishing the desired stereocenter in a highly enantioselective manner.[1] The following workflow illustrates a typical process.

Caption: Workflow for Asymmetric Catalytic Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Rationale: This protocol leverages a chiral ruthenium-BINAP catalyst to achieve high enantiomeric excess (ee) in the reduction of an α,β-unsaturated ester, directly establishing the (R)-stereocenter.[1]

-

Substrate Synthesis: Condense levulinic acid with methanol to form methyl levulinate. Dehydrogenate the product using palladium on carbon (Pd/C) to yield methyl 4-oxopent-2-enoate.[1]

-

Hydrogenation: In a high-pressure reactor, dissolve the methyl 4-oxopent-2-enoate in an appropriate solvent (e.g., methanol). Add the (R)-BINAP-RuCl₂ catalyst.

-

Reaction Conditions: Pressurize the reactor with hydrogen gas to 50 bar and heat to the optimal temperature. Monitor the reaction progress by techniques such as TLC or GC.

-

Work-up and Amination: Upon completion, carefully vent the reactor and remove the catalyst by filtration. The resulting keto-ester is then subjected to reductive amination followed by acidic work-up to yield the final hydrochloride salt.

-

Purification and Analysis: Purify the product by recrystallization. Confirm identity and enantiomeric purity (typically >98% ee) using NMR, mass spectrometry, and chiral HPLC.[1]

Chemoenzymatic Synthesis

Enzymes offer unparalleled stereoselectivity and are increasingly used for the synthesis of chiral amino acids. Aspartate aminotransferase (AAT) and branched-chain aminotransferase (BCAT) are particularly useful for producing glutamic acid analogs.[2]

Causality: These enzymes catalyze the stereoselective transfer of an amino group from an amino donor (like glutamic acid itself) to a keto-acid precursor. By synthesizing various substituted α-ketoglutaric acids chemically, a diverse library of glutamic acid analogs can be generated enzymatically.[2]

Caption: Chemoenzymatic route to glutamic acid analogs.

Biological Activities and Therapeutic Potential

The structural similarity of these analogs to glutamic acid allows them to interact with various components of the glutamatergic system.

Glutamate Receptor Modulation

Many analogs are designed as selective ligands for glutamate receptors to probe their function or act as therapeutic agents.

-

Metabotropic Glutamate Receptors (mGluRs): These G-protein coupled receptors modulate neuronal excitability. Analogs like (2S)-4-(2-phthalimidoethyl)glutamic acid have shown moderate antagonist activity at mGluRs.[11]

-

Ionotropic Glutamate Receptors (iGluRs): These ligand-gated ion channels (e.g., AMPA, NMDA, Kainate) mediate fast synaptic transmission. As mentioned, (2S,4R)-4-methylglutamic acid is a potent kainate receptor agonist.[2]

Inhibition of Glutamate Transporters and Metabolism

Maintaining glutamate homeostasis is critical, and analogs can interfere with this process.

-

Vesicular Glutamate Transporter (VGLUT): Some analogs can act as competitive inhibitors or alternate substrates for the transporter that loads glutamate into synaptic vesicles, thereby modulating neurotransmitter release.[10]

-

Glutamine/Glutamate Metabolism in Cancer: Cancer cells often exhibit a high dependency on glutamine and glutamate for energy and biosynthesis. This "glutamine addiction" makes enzymes in the glutaminolysis pathway attractive targets for anticancer therapies.[14][15] Glutamic acid derivatives are being explored as inhibitors of enzymes like glutaminase or as mimics that disrupt these metabolic pathways.[14][15]

Caption: Targets for glutamic acid analogs in a synapse.

Comparative Analysis of Key Structural Analogs

To facilitate experimental design and compound selection, the following table summarizes the key differences and known implications of representative analogs.

Table 2: Comparative Data for Structural Analogs

| Compound Name | CAS No. | Molecular Formula | Key Structural Difference | Functional Implications |

| (R)-4-Amino-5-methoxy-5-oxopentanoic acid HCl (Core) | 187458-77-1 | C₆H₁₂ClNO₄ | Parent Scaffold | Chiral building block for synthesis.[1] |

| (S)-4-Amino-5-methoxy-5-oxopentanoic acid | 6384-08-3 | C₆H₁₁NO₄ | (S)-enantiomer | Natural configuration, may interact differently with enzymes/receptors.[1] |

| (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | 25456-76-2 | C₉H₁₇NO₄ | tert-butyl ester | Increased steric bulk, used as a protected intermediate.[7] |

| 2-Amino-5-methoxy-5-oxopentanoic acid HCl | 3077-51-8 | C₆H₁₂ClNO₄ | Amino group at C2 | Positional isomer with altered charge distribution and reactivity.[1] |

| (2S,4R)-4-Methylglutamic acid | N/A | C₆H₁₁NO₄ | Methyl group at C4 | Potent and selective kainate receptor agonist.[2][10] |

| 4-Methylene-L-glutamic acid | N/A | C₆H₉NO₄ | Methylene group at C4 | Conformationally distinct analog, synthetic precursor.[11][12] |

Conclusion and Future Directions

The structural analogs of this compound constitute a versatile and valuable class of compounds for chemical biology and drug discovery. By systematically modifying the core scaffold, researchers can develop potent and selective modulators of the glutamatergic system and other metabolic pathways. The strategic application of both classical and modern synthetic techniques, particularly asymmetric catalysis and chemoenzymatic methods, enables efficient access to this rich chemical space.

Future research should focus on integrating computational methods to predict the biological activity of novel, theoretically designed analogs, as demonstrated in recent studies.[14][15] Furthermore, exploring conformationally restricted analogs, such as bicyclic or heterocyclic derivatives, could lead to compounds with superior selectivity and drug-like properties.[4] The continued investigation of these compounds holds significant promise for uncovering new therapeutic strategies for a wide range of diseases, from neurological disorders to cancer.

References

-

Pinnen, F., et al. (1998). Synthesis and biological activity of glutamic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 8(2), 127-132. [Link]

-

Pirlog, M. C., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. International Journal of Molecular Sciences, 24(10), 8820. [Link]

-

Gmeiner, P., & Feldman, P. L. (2000). Aspartate and glutamate mimetic structures in biologically active compounds. Current Medicinal Chemistry, 7(6), 533-557. [Link]

-

Grison, C., et al. (2004). Chemoenzymatic Synthesis of Glutamic Acid Analogues: Substrate Specificity and Synthetic Applications of Branched Chain Aminotransferase from Escherichia coli. The Journal of Organic Chemistry, 69(13), 4373-4380. [Link]

-

Winter, H. C., & Ueda, T. (1993). Glutamate uptake system in the presynaptic vesicle: glutamic acid analogs as inhibitors and alternate substrates. Neurochemical Research, 18(1), 79-85. [Link]

-

Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]

- Al-Fayyoumi, S. (2005). Process for synthesizing L-γ-methylene glutamic acid and analogs. U.S.

-

PubChem. (n.d.). 4-Amino-5-methoxy-5-oxopentanoic acid. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P89373]. Retrieved from [Link]

-

Chen, Z., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 818461. [Link]

-

PubChem. (n.d.). (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid. Retrieved from [Link]

-

Pirlog, M. C., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. PubMed Central. [Link]

-

Chem-Impex. (n.d.). DL-Glutamic acid γ-methyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

-

Magnusson, K. R., & Clements, J. R. (1992). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. European Journal of Pharmacology, 229(2-3), 227-234. [Link]

-

Dunn, W. J., et al. (1994). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry, 37(17), 2717-2723. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glutamic acid - Wikipedia [en.wikipedia.org]

- 4. Aspartate and glutamate mimetic structures in biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | C9H17NO4 | CID 7019726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 55227-00-4|(R)-4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid|BLD Pharm [bldpharm.com]

- 10. Glutamate uptake system in the presynaptic vesicle: glutamic acid analogs as inhibitors and alternate substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of glutamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 13. tdcommons.org [tdcommons.org]

- 14. mdpi.com [mdpi.com]

- 15. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 845867-04-7: Properties and Uses

A Note to the Reader:

Extensive searches for the chemical compound designated by CAS number 845867-04-7 have yielded no specific information in publicly available scientific literature, chemical databases, or regulatory resources. This suggests that the compound may be proprietary, highly novel and not yet publicly disclosed, or that the CAS number may be inaccurate.

In the spirit of fulfilling the user's request for a comprehensive technical guide, this document will serve as a detailed template. It will outline the structure and content that would be included in such a guide for a hypothetical compound with known properties. This framework is designed for researchers, scientists, and drug development professionals, adhering to the highest standards of scientific integrity and providing actionable insights.

Section 1: Compound Identification and Physicochemical Properties

This section would typically begin with the unequivocal identification of the compound.

1.1. Nomenclature and Structural Information

-

CAS Registry Number: 845867-04-7

-

Chemical Name: [Data Unavailable]

-

Synonyms/Trade Names: [Data Unavailable]

-

Chemical Formula: [Data Unavailable]

-

Molecular Weight: [Data Unavailable]

-

Chemical Structure:

-

A 2D chemical structure image would be presented here.

-

A 3D conformational image might also be included.

-

1.2. Physicochemical Data

A tabular summary of key physicochemical properties is crucial for experimental design.

| Property | Value | Method of Determination | Reference |

| Melting Point | [Data Unavailable] | [e.g., Differential Scanning Calorimetry] | [Source] |

| Boiling Point | [Data Unavailable] | [e.g., Ebulliometry] | [Source] |

| Solubility | [Data Unavailable] | [e.g., HPLC-UV] | [Source] |

| pKa | [Data Unavailable] | [e.g., Potentiometric Titration] | [Source] |

| LogP | [Data Unavailable] | [e.g., Shake-Flask Method] | [Source] |

| Appearance | [Data Unavailable] | Visual Inspection | [Source] |

Expert Insight: The solubility and LogP values are critical early indicators of a compound's potential for oral bioavailability and membrane permeability, guiding formulation development.

Section 2: Synthesis and Manufacturing

A detailed overview of the synthetic route provides context for impurity profiles and potential scalability.

2.1. Synthetic Pathway

A diagram illustrating the chemical reactions and intermediates would be presented here.

In vivo stability of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

An In-depth Technical Guide to the In Vivo Stability of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to clinical application is contingent on a thorough understanding of its behavior within a biological system. This technical guide provides a comprehensive framework for evaluating the in vivo stability of this compound, a chiral amino acid derivative. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of drug metabolism, pharmacokinetics, and bioanalytical science to offer a predictive and methodological roadmap. It is designed to empower researchers to design, execute, and interpret robust in vivo stability studies, thereby enabling critical decision-making in the drug development process.

Introduction: The Critical Role of In Vivo Stability

This compound is a small molecule with a defined stereochemistry and functional groups—an amine, a methyl ester, and a carboxylic acid—that suggest a potential for biological activity.[1][2] Its hydrochloride salt form is likely utilized to enhance solubility and stability for laboratory use.[1] As with any potential therapeutic agent, its efficacy and safety are inextricably linked to its stability in a living organism. In vivo stability dictates the concentration and duration of the parent compound's exposure at its target site, directly influencing its pharmacokinetic and pharmacodynamic profile.

This guide will delve into the predicted metabolic fate of this molecule, outline the key physiological factors governing its stability, and provide detailed experimental protocols to quantify its behavior in preclinical models.

Predicted Metabolic Pathways: A Mechanistic Perspective

The chemical structure of this compound as a derivative of glutamic acid provides a strong basis for predicting its metabolic fate. The primary routes of amino acid catabolism are well-established and involve transamination, deamination, and decarboxylation.[3][4][5]

Primary Metabolic Transformations

-

Ester Hydrolysis: The methoxy ester group is a prime target for esterase enzymes, which are abundant in plasma and tissues. This hydrolysis would yield the corresponding carboxylic acid, (R)-4-Amino-5-oxopentanoic acid, and methanol. This is often a rapid metabolic step for ester-containing drugs.

-

Deamination: The primary amine group can be removed through oxidative deamination, a common fate for amino acids.[4][6] This reaction would convert the amino group into a ketone, forming an α-keto acid.

-

Transamination: An aminotransferase could catalyze the transfer of the amino group to an α-keto acid (like α-ketoglutarate), resulting in the formation of a new α-keto acid from the parent compound and a new amino acid (glutamate).[6]

Entry into Central Metabolism

Following initial metabolic transformations, the resulting carbon skeleton can enter central metabolic pathways. For instance, the degradation product could be converted into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA or α-ketoglutarate.[5] Amino acids that can be degraded to these intermediates are considered "glucogenic" as they can be used to synthesize glucose.[4]

Caption: Workflow for in vivo stability assessment.

Bioanalytical Method Development and Validation

A sensitive and specific analytical method is paramount for accurately quantifying the parent compound and its potential metabolites in biological matrices. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose. [7] Step-by-Step Protocol:

-

Standard Preparation: Prepare stock solutions of the parent compound and any available metabolite standards in a suitable organic solvent.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (a structurally similar compound not present in the sample) to precipitate proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

Chromatographic Separation:

-

Use a C18 reverse-phase HPLC column.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical gradient might run from 5% to 95% B over 5 minutes.

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Optimize the MS parameters (e.g., collision energy, declustering potential) for the parent compound and internal standard using direct infusion.

-

Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for the analyte and internal standard, ensuring high selectivity.

-

-

Method Validation: Validate the method according to regulatory guidelines (e.g., ICH M10) for linearity, accuracy, precision, selectivity, and stability.

Data Analysis and Pharmacokinetic Modeling

The plasma concentration-time data obtained from the bioanalytical method are used to calculate key pharmacokinetic parameters.

| Parameter | Description | Significance for Stability Assessment |

| Half-life (t½) | Time required for the drug concentration to decrease by half. | A direct indicator of how long the compound persists in the circulation. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | A measure of the body's efficiency in eliminating the compound, reflecting both metabolism and excretion. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of tissue distribution. |

| Area Under the Curve (AUC) | The integral of the concentration-time curve, representing total drug exposure. | Used to assess overall exposure and calculate bioavailability. |

These parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). The oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Interpretation and Reporting

A comprehensive report should be generated that synthesizes all findings.

-

Stability Profile: A short half-life and high clearance would indicate low in vivo stability, suggesting rapid metabolism and/or excretion.

-

Metabolite Identification: If significant metabolism is observed, further studies to identify the major metabolites are crucial. This helps in understanding the clearance pathways and assessing the potential for active or toxic metabolites.

-

Bioavailability: Low oral bioavailability may be due to poor absorption or extensive first-pass metabolism in the gut wall and liver.

The results of these studies will provide a clear picture of the in vivo stability of this compound, guiding future development decisions, such as lead optimization or formulation strategies.

References

-

Bohnert, T., & Gan, L. S. (2013). Plasma protein binding in drug discovery and development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994. [Link]

-

JoVE. (2023). Drug Distribution: Plasma Protein Binding. Journal of Visualized Experiments. [Link]

-

Smith, D. A., & Van de Waterbeemd, H. (2007). The importance of plasma protein binding in drug discovery. Taylor & Francis Online. [Link]

-

ChemHelp ASAP. (2021). plasma protein binding & the free drug hypothesis. YouTube. [Link]

-

Wikipedia. (n.d.). Plasma protein binding. [Link]

-

Unknown Source. (n.d.). Amino acids degradation and synthesis. [Link]

-

Chemistry LibreTexts. (2023). 9.7: Degradation of amino acids. [Link]

-

Unknown Source. (n.d.). Amino Acid Degradation. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. [Link]

-

Biology LibreTexts. (2025). 18.5: Pathways of Amino Acid Degradation. [Link]

-

StatPearls - NCBI Bookshelf. (2023). Biochemistry, Amino Acid Synthesis and Degradation. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

-

International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

BioProcess International. (2025). Best Practices for In-Use Stability and Compatibility Studies: A Summary of the 2024 CASSS CMC Strategy Forum, Part 1. [Link]

-

Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]

-

CASSS. (2023). Best Practices for Design and Performance of In-Use Stability and Compatibility Studies. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. [Link]

-

PubChem. (n.d.). 4-Amino-5-methoxy-5-oxopentanoic acid. [Link]

-

Lead Sciences. (n.d.). (R)-4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid. [Link]

-

PubChem. (n.d.). 4-Amino-5-methoxy-5-oxopentanoic acid. [Link]

-

PubChem. (n.d.). 4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid. [Link]

-

PubChem. (n.d.). (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid. [Link]

-

Journal of Pharmaceutical Sciences. (1993). Pharmacokinetics and Metabolic Interconversion of Intravenous 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] Benzamide and Its Sulfide and Sulfone Metabolites in Rats. [Link]

-

ChemUniverse. (n.d.). This compound. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 | CID 5117249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Pharmacokinetic Profiling of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Foreword: Charting the Course of a Novel Amino Acid Derivative

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride, a chiral derivative of glutamic acid, presents a compelling profile for investigation in drug development.[1][2][3] Its structural similarity to endogenous amino acids suggests potential interactions with various biological pathways, making a thorough understanding of its pharmacokinetic (PK) properties paramount for any future therapeutic applications.[1] This guide provides a comprehensive framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) of this compound. We will delve into the strategic selection of assays, the rationale behind experimental designs, and the interpretation of resulting data, offering a roadmap for researchers, scientists, and drug development professionals.

Compound Characteristics and a Priori Considerations

A foundational step in designing a pharmacokinetic evaluation is to analyze the physicochemical properties of the molecule to anticipate its behavior in vivo.

This compound

-

Molecular Formula: C₆H₁₂ClNO₄[4]

-

Molecular Weight: 197.62 g/mol [4]

-

Structure: As an amino acid ester hydrochloride salt, the compound is expected to be highly water-soluble. The presence of amino and carboxylic acid moieties suggests potential for active transport and susceptibility to enzymatic degradation.

Based on these characteristics, key questions to address in our pharmacokinetic profiling include:

-

Is the compound absorbed orally, and if so, through passive diffusion or active transport?

-

How extensively does it distribute into tissues?

-

Is the methyl ester hydrolyzed, and what are the major metabolic pathways?

-

What is the primary route of elimination?

The following sections will outline the experimental workflows to answer these critical questions.

A Phased Approach to Pharmacokinetic Characterization

A robust pharmacokinetic assessment follows a logical progression from in vitro assays to more complex in vivo studies. This phased approach allows for early identification of potential liabilities and informs the design of subsequent experiments.

Caption: A phased workflow for pharmacokinetic characterization.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments in our proposed workflow.

In Vitro ADME Assays

In vitro assays are crucial for early-stage drug development as they are cost-effective and provide initial insights into a compound's properties without the use of animal models.[5][6][7]

Objective: To determine the rate at which the compound is metabolized by liver enzymes.

Protocol:

-

Preparation of Liver Microsomes: Obtain human, rat, and mouse liver microsomes.

-

Incubation: Incubate this compound (typically at 1 µM) with liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.[8]

-

Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Objective: To determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability to target sites.[8]

Protocol:

-

Method: Use rapid equilibrium dialysis.

-

Procedure: Add the compound to plasma and dialyze against a protein-free buffer until equilibrium is reached.

-

Analysis: Measure the concentration of the compound in both the plasma and buffer compartments using LC-MS/MS.

-

Calculation: Determine the fraction unbound (fu).

Objective: To predict the compound's ability to cross biological membranes, such as the intestinal wall.

Protocol (Caco-2 Assay):

-

Cell Culture: Grow Caco-2 cells (a human colon adenocarcinoma cell line that differentiates into a polarized monolayer) on a semi-permeable membrane.

-

Permeability Assessment: Add the compound to either the apical (A) or basolateral (B) side of the monolayer.

-

Sampling: At various time points, take samples from the receiving chamber.

-

Analysis: Quantify the compound in the samples using LC-MS/MS.

-

Calculation: Determine the apparent permeability coefficient (Papp) in both directions (A to B and B to A) to assess both passive permeability and the potential for active transport.

In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand how a compound behaves in a whole organism.[9][10]

Objective: To determine fundamental PK parameters such as clearance, volume of distribution, and elimination half-life after direct administration into the systemic circulation.[11]

Protocol:

-

Animal Model: Use Sprague-Dawley rats (a common preclinical species).

-

Dosing: Administer a single IV bolus dose of this compound.

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a cannulated vein.[10][12]

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

Objective: To assess oral absorption and determine the oral bioavailability of the compound.

Protocol:

-

Animal Model: Use fasted Sprague-Dawley rats.

-

Dosing: Administer a single oral gavage dose.

-

Blood Sampling: Follow the same blood sampling schedule as the IV study.

-

Plasma Preparation and Bioanalysis: Process and analyze the samples as described for the IV study.

Data Analysis and Interpretation

The data generated from these studies will be analyzed to derive key pharmacokinetic parameters.

Non-Compartmental Analysis (NCA)

NCA is a standard method for analyzing pharmacokinetic data without making assumptions about the underlying physiological model.[13]

| Parameter | Description | How it's Calculated | Importance |

| Cmax | Maximum observed plasma concentration | Directly from the concentration-time data | Indicates the peak exposure |

| Tmax | Time to reach Cmax | Directly from the concentration-time data | Indicates the rate of absorption |

| AUC | Area under the plasma concentration-time curve | Calculated using the trapezoidal rule | Represents the total drug exposure |

| CL | Clearance | Dose / AUC (for IV administration) | Measures the efficiency of drug elimination |

| Vd | Volume of distribution | CL / Kel | Indicates the extent of drug distribution in the body |

| t½ | Elimination half-life | 0.693 / Kel | The time it takes for the plasma concentration to decrease by half |

| F% | Oral Bioavailability | (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100 | The fraction of the oral dose that reaches systemic circulation |

Reporting and Visualization

The results of the pharmacokinetic analysis should be presented clearly and concisely, following regulatory guidelines.[14][15][16]

Caption: Structure of a comprehensive pharmacokinetic report.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust pathway for the comprehensive pharmacokinetic profiling of this compound. The data generated will be instrumental in understanding its ADME properties, guiding dose selection for efficacy and toxicology studies, and ultimately informing its potential as a therapeutic agent. Future work may involve metabolite identification, studies in additional species, and the development of physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetics.

References

- This compound | 187458-77-1 | Benchchem. (URL: )

- In Vitro Methods Lead the Way In Antibody Pharmacokinetics. (2025). (URL: )

- In vivo pharmacokinetic experiments in preclinical drug development - Symeres. (URL: )

- Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC. (URL: )

- Guideline on reporting the results of population pharmacokinetic analyse - European Medicines Agency (EMA). (2007). (URL: )

- FDA Releases Draft Guidance on Population Pharmacokinetic Analysis. (2019). (URL: )

- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015). (URL: )

- Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA). (URL: )

- Pharmacokinetics - ADME In Vivo & PK Studies - BioIVT. (URL: )

- In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. (2024). (URL: )

- Webinar: In vivo pharmacokinetic experiments in preclinical drug development - YouTube. (2021). (URL: )

- (PDF)

- in vitro/vivo Pharmacokinetic Screening|Pharmaceuticals|Services. (URL: )

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (URL: [Link])

- In vivo PK / Pharmacokinetic Studies - Sygn

- In Vitro Pharmacokinetics Evaluation of Cardiovascular Drugs - Ace Therapeutics. (URL: )

- This compound [P89373] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (URL: )

-

4-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 | CID 5117249 - PubChem. (URL: [Link])

-

4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid - PubChem. (URL: [Link])

- This compound - Echemi. (URL: )

- (4S)

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 | CID 5117249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4S)-4-AMINO-5-METHOXY-5-OXOPENTANOIC ACID | CAS [matrix-fine-chemicals.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. In Vitro Methods Lead the Way In Antibody Pharmacokinetics [visikol.com]

- 6. itmedicalteam.pl [itmedicalteam.pl]

- 7. In Vitro Pharmacokinetics Evaluation of Cardiovascular Drugs - Ace Therapeutics [acetherapeutics.com]

- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. symeres.com [symeres.com]

- 10. youtube.com [youtube.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. bioivt.com [bioivt.com]

- 13. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. pharmtech.com [pharmtech.com]

- 16. researchgate.net [researchgate.net]

Discovery and history of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

An In-Depth Technical Guide to the Discovery and History of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Abstract

This compound, a chiral derivative of the non-proteinogenic α-aminoadipic acid, serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structural relationship to glutamic acid and its role as a selective antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors have made it a compound of significant interest. This guide provides a comprehensive overview of its history, from the initial discovery of its parent molecule to the development of sophisticated, stereoselective synthetic routes that have enabled its use in research and drug development. We will explore the evolution of its synthesis, from classical resolution of racemic mixtures to advanced asymmetric catalytic and biocatalytic methods, providing detailed protocols and explaining the scientific rationale behind these key transformations.

Nomenclature and Physicochemical Profile

Properly identifying a chemical entity is critical for reproducible research. The subject of this guide is most precisely identified by its CAS number and IUPAC name. It is also commonly known by synonyms that reflect its relationship to D-glutamic acid or α-aminoadipic acid.

| Parameter | Value | Source(s) |

| IUPAC Name | (4R)-4-amino-5-methoxy-5-oxopentanoic acid hydrochloride | [1] |

| Synonyms | D-α-Aminoadipic acid α-methyl ester hydrochloride, H-D-Aad(OMe)-OH·HCl | [2][3] |

| CAS Number | 187458-77-1 | [2][4] |

| Molecular Formula | C₆H₁₂ClNO₄ | [4] |

| Molecular Weight | 197.62 g/mol | [4] |

| Appearance | Crystalline solid | [5] |

| Purity | Typically ≥95% | [4] |

Historical Context and Discovery

The story of this compound is intrinsically linked to its parent compound, α-aminoadipic acid (α-AAA).

-

1940s: Discovery of the Parent Acid: α-AAA was first reported in biological material in 1945.[6] Shortly after, in 1948, it was correctly identified as a key product of lysine degradation in mammals.[6] This established α-AAA as a significant, albeit non-proteinogenic, amino acid involved in fundamental metabolic pathways.[5][6]

-

A Byproduct of Antibiotic Production: The large-scale availability of the specific (R)-enantiomer (also known as the D-enantiomer) is a direct result of the pharmaceutical industry. (R)-α-aminoadipic acid is a constituent of the antibiotic cephalosporin C.[7] Its enzymatic cleavage during the industrial production of 7-aminocephalosporanic acid (7-ACA), a precursor for semisynthetic cephalosporin antibiotics, makes (R)-α-aminoadipic acid a readily accessible and economically favorable chiral starting material.[7] This industrial process transformed it into a valuable chiral pool building block.

-

Neuroscience Research: Researchers discovered that (R)-α-aminoadipic acid exhibits selective antagonistic activity at NMDA glutamate receptors, implicating it in neurotransmission modulation.[7] This biological activity spurred further investigation into its derivatives, including the title compound, for potential applications in treating neurological disorders.[2]

Evolution of Synthetic Methodologies

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the α-carbon. The biological activity of chiral molecules is highly dependent on their specific configuration, making enantiomerically pure synthesis a critical goal.

Route 1: Racemic Synthesis and Chiral Resolution

Early and scalable approaches often involve the synthesis of a racemic mixture, which is then separated into its constituent enantiomers.

A common strategy begins with a Gabriel synthesis to introduce a protected amino group, followed by a malonate alkylation to construct the carbon backbone.[2] Acidic hydrolysis then removes the protecting groups and decarboxylates the malonate intermediate to yield racemic 4-amino-5-methoxy-5-oxopentanoic acid.[2]

The following table summarizes typical yields and purities for the steps involved in a racemic synthesis followed by chiral resolution.[2]

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

| Gabriel Reaction | K-phthalimide, DMF, 110°C | 88 | 95 |

| Malonate Alkylation | Diethyl malonate, K₂CO₃ | 78 | 90 |

| Hydrolysis | 6N HCl, reflux, 10 h | 82 | 98 |

| Chiral Resolution | (R)-α-Methylbenzylamine | 70 | 95 (ee) |

The critical step is the resolution of the racemic mixture. This can be achieved via two primary methods:

A. Enzymatic Resolution

This elegant method leverages the high stereospecificity of enzymes. A lipase, such as one from Pseudomonas fluorescens, can selectively hydrolyze the (S)-ester in the racemic mixture, leaving the desired (R)-ester untouched.[2] Subsequent acidification isolates the final product as the hydrochloride salt.

Experimental Protocol: Enzymatic Hydrolysis

-

Preparation: Dissolve the racemic ethyl 4-amino-5-methoxy-5-oxopentanoate in a phosphate buffer (pH 7.0).[2]

-

Enzymatic Reaction: Introduce Pseudomonas fluorescens lipase to the solution and maintain gentle agitation at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress using chiral HPLC.

-

Workup: Once the (S)-enantiomer is fully hydrolyzed (typically 50% conversion), extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove the hydrolyzed (S)-acid.

-

Isolation: Retain the organic phase containing the unreacted (R)-ester. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Salt Formation: Dissolve the resulting (R)-ester in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt.[2]

-

Purification: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound with high enantiomeric excess (e.g., 88% ee).[2]

B. Classical Resolution with a Chiral Agent

This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, such as (R)-α-methylbenzylamine.[2] This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the desired enantiomer.

Route 2: Asymmetric Catalytic Hydrogenation

A more modern and direct approach is asymmetric hydrogenation, which creates the desired stereocenter in a single step. This method avoids the 50% theoretical yield limit of classical resolution.

The synthesis begins by preparing an α,β-unsaturated ester precursor.[2] This precursor is then hydrogenated using a chiral catalyst, most commonly a Ruthenium-BINAP complex (e.g., (R)-BINAP-RuCl₂).[2] The chiral ligand on the metal center directs the hydrogen addition to one face of the double bond, resulting in a high enantiomeric excess of the desired (R)-product (often >98% ee).[2]

Experimental Protocol: Asymmetric Hydrogenation

-

Substrate Preparation: Synthesize the α,β-unsaturated ester substrate, methyl 4-oxopent-2-enoate, via dehydrogenation of methyl levulinate.[2]

-

Reaction Setup: In a high-pressure reactor, dissolve the substrate in an appropriate solvent (e.g., methanol). Add the chiral catalyst, such as (R)-BINAP-RuCl₂.

-

Hydrogenation: Purge the reactor with hydrogen gas and then pressurize to the required pressure (e.g., 50 bar H₂).[2] Heat the reaction to the optimal temperature and stir until the reaction is complete.

-

Workup: Carefully depressurize the reactor. Remove the catalyst by filtration through a pad of celite or silica gel.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (R)-ester, which can be further purified and converted to its hydrochloride salt as previously described.

Applications in Research and Development

The availability of enantiomerically pure this compound has made it a valuable tool for researchers.

-

Chiral Building Block: It serves as a versatile precursor for the synthesis of more complex molecules, particularly unnatural amino acids and peptide fragments used in drug discovery.[2][3] Its defined stereochemistry is transferred to the final product, which is essential for specific biological interactions.

-

Medicinal Chemistry: Given its activity at NMDA receptors, it and its derivatives are investigated for their potential therapeutic applications in modulating neurotransmitter levels.[2][7] This makes it a lead compound for developing treatments for various neurological and psychiatric disorders.[2]

Conclusion

This compound represents a fascinating intersection of natural product chemistry, industrial bioprocesses, and advanced synthetic methodology. Its journey began with the fundamental biochemical discovery of α-aminoadipic acid. Its practical accessibility was later realized as a byproduct of the large-scale production of cephalosporin antibiotics. The subsequent development of sophisticated synthetic strategies, including high-yielding enzymatic resolutions and highly selective asymmetric hydrogenations, has solidified its role as a key chiral intermediate. For researchers in drug development, this compound is not merely a chemical reagent but a gateway to novel therapeutics, particularly in the challenging field of neuroscience.

References

- This compound | 187458-77-1 | Benchchem.

- Improved process for the preparation of (±) 4-amino-5-hexenoic acid - Technical Disclosure Commons.

- (R)-4-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid - Lead Sciences.

- A Sustainable Approach for Synthesizing (R)

- 4-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 | CID 5117249 - PubChem.

- Alpha-aminoadipic acid - biocr

- This compound - Echemi.

- CAS 147780-39-0: L-.alpha.-Aminoadipic acid-.delta.-methyl ester . HCl - CymitQuimica.

- Asymmetric synthesis of alpha-amino acids using a chiral c

- 2.

- (R)-4-((Tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid | ChemScene.

- This compound [P89373] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research.

- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation - Chemical Communic

- α-Aminoadipic acid - Wikipedia.

- CN103224437A - Amino acid methyl ester hydrochloride preparation - Google P

- Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed.

- (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC.

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI.

- 4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid - PubChem.

Sources

- 1. 4-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 | CID 5117249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS 147780-39-0: L-.alpha.-Aminoadipic acid-.delta.-methyl… [cymitquimica.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]

- 6. Alpha-aminoadipic acid - biocrates [biocrates.com]

- 7. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride in cell culture applications. As a derivative of glutamic acid, this compound holds potential for investigating neuronal signaling pathways and neuroprotective or neurotoxic effects. These protocols offer a foundational framework for the preparation, handling, and application of this compound, with a focus on establishing robust and reproducible experimental designs. The information presented herein is intended to empower researchers to explore the biological activities of this molecule in various cellular models.

Introduction: Understanding this compound

This compound is a chiral amino acid derivative that has garnered interest for its potential biological activities.[1] Its structure, featuring a methoxy group and an amino group, suggests a potential interaction with specific molecular targets, possibly as an enzyme inhibitor or activator.[1] In the field of medicine, it is being explored for its capacity to modulate neurotransmitter levels, indicating potential therapeutic applications in neurological disorders.[1] As a glutamate analog, its effects on glutamatergic systems are of particular interest. Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in numerous neurological disorders.[2][3] Therefore, this compound serves as a valuable tool for probing the intricacies of glutamate receptor signaling and its downstream consequences.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 187458-77-1 | [4] |

| Molecular Formula | C₆H₁₁NO₄·HCl | [4] |

| Molecular Weight | 197.62 g/mol | [4] |

| Purity | Typically ≥95% | [4][5] |

| Form | Solid | N/A |

| Storage | 2-8°C, sealed in a dry environment | [6] |

Postulated Mechanism of Action: A Glutamate Analog

As a derivative of glutamic acid, the primary hypothesis for the mechanism of action of this compound revolves around its interaction with glutamate receptors. Glutamate receptors are broadly classified into two families: ionotropic (iGluRs) and metabotropic (mGluRs).[7]

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels, including NMDA, AMPA, and kainate receptors, that mediate fast excitatory synaptic transmission.[8][9]

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades.[9]

The (R)-enantiomer configuration and the methoxy group of the target compound may confer selectivity for specific glutamate receptor subtypes. It is plausible that this compound could act as an agonist, antagonist, or partial agonist at one or more of these receptors.

Figure 1: Postulated interaction with glutamate signaling pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.[10][11]

-

Handling: Avoid breathing dust. Use in a well-ventilated area. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[10][11]

-

Storage: Keep the container tightly sealed and store in a dry, cool place (2-8°C).[6]

-

Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a sealed container for disposal.[10][11]

Protocol for Preparation of Stock Solutions

The hydrochloride salt of (R)-4-Amino-5-methoxy-5-oxopentanoic acid is intended to enhance its solubility in aqueous solutions.[1]

Materials:

-

This compound powder

-

Sterile, high-purity water (e.g., cell culture grade water or 0.1 N HCl)[12]

-

Sterile conical tubes

-

Vortex mixer or sonicator

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Calculate the required mass: Determine the mass of the compound needed to prepare a stock solution of the desired concentration (e.g., 100 mM).

-

Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

-

-

Dissolution:

-

Aseptically weigh the calculated amount of the compound and transfer it to a sterile conical tube.

-

Add a small volume of sterile, high-purity water or 0.1 N HCl. For amino acid hydrochlorides, dissolving in a slightly acidic solution can aid solubility.[12][13]

-

Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may also be applied if necessary.

-

-